N1,N1,N2,2-tetramethylpropane-1,2-diamine CAS number and physical properties
This technical guide provides an in-depth analysis of -tetramethylpropane-1,2-diamine , a specialized steric diamine ligand primarily utilized in the synthesis of volatile metal precursors for Atomic Layer Deposition (AL...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of
-tetramethylpropane-1,2-diamine , a specialized steric diamine ligand primarily utilized in the synthesis of volatile metal precursors for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).
Part 1: Chemical Identity & Physical Properties[9]
Core Identity
This compound represents a specific class of unsymmetrically alkylated diamines built upon an isobutane (2-methylpropane) skeleton. Its structural asymmetry—featuring a tertiary amine at position 1 and a secondary amine at position 2—makes it a "privileged ligand" for stabilizing high-valence metal centers (e.g., Ge, Sn, Hf) while maintaining the volatility required for thin-film deposition processes.
Attribute
Detail
Chemical Name
-tetramethylpropane-1,2-diamine
IUPAC Systematic
-trimethyl-2-methylpropane-1,2-diamine
CAS Number
1343371-42-5
Molecular Formula
Molecular Weight
130.23 g/mol
SMILES
CN(C)CC(C)(C)NC
InChI Key
HVJKQJOWQZJGBY-UHFFFAOYSA-N
Physical Properties Profile
Note: As a specialized intermediate, experimental data for this specific isomer is often proprietary. The values below represent a synthesis of available vendor data and calculated properties based on structural analogs (e.g., TMEDA, 1,2-diaminopropane).
Property
Value / Range
Note
Physical State
Colorless to pale yellow liquid
Amine odor
Boiling Point
145°C - 155°C (Predicted)
@ 760 mmHg
Density
g/cm³
Typical for branched diamines
pKa
~10.2 (Secondary amine), ~9.5 (Tertiary amine)
Estimated
Flash Point
~35°C - 45°C
Flammable liquid
Solubility
Miscible in polar organic solvents (THF, Toluene, DCM)
Reacts with water (protonation)
Part 2: Synthesis & Manufacturing Methodologies
Retrosynthetic Analysis
The synthesis of CAS 1343371-42-5 poses a regioselectivity challenge: establishing a dimethyl group on the primary carbon (C1) and a monomethyl group on the tertiary carbon (C2).
Direct methylation of 1,2-diamino-2-methylpropane often leads to over-alkylation. A more robust industrial route involves the ring-opening of isobutylene oxide or the reduction of amino-alcohol intermediates.
Recommended Synthetic Workflow
The following protocol outlines a scalable pathway via an amino-alcohol intermediate, ensuring correct methylation patterns.
Caution: All steps must be performed under an inert atmosphere (Ar/N2) due to the hygroscopic nature of the amines.
Ring Opening (Formation of Intermediate A):
Charge a reactor with Isobutylene oxide (1.0 eq) in methanol.
Slowly add Dimethylamine (1.1 eq, aqueous or THF solution) at 0°C.
Allow to warm to room temperature and stir for 12 hours. The nucleophile (
) attacks the less hindered primary carbon (C1), yielding 1-(dimethylamino)-2-methylpropan-2-ol .
Validation: GC-MS should show a peak at MW ~117.
Activation & Amination:
The tertiary alcohol at C2 is sterically hindered and difficult to substitute directly.
Alternative Route (Ritter Reaction): Treat Intermediate A with acetonitrile/sulfuric acid to form the acetamide, followed by hydrolysis to the primary amine, then reductive methylation.
Direct Route (High Pressure): React Intermediate A with Methylamine over a dehydration catalyst (e.g., Alumina/Silica) at high temperature (200°C+).
Purification: Fractional distillation under reduced pressure.
Part 3: Applications in Drug Development & Materials Science
ALD/CVD Precursor Design
This diamine is critical in "Ligand Engineering" for semiconductor materials. In Atomic Layer Deposition (ALD), the ligand must fulfill two opposing roles:
Thermal Stability: Prevent decomposition of the metal precursor during transport (gas phase).
Reactivity: Cleanly detach from the metal surface upon exposure to a co-reactant (e.g.,
, ).
The
-tetramethyl motif provides a "bite angle" suitable for metals like Germanium (Ge) , Tin (Sn) , and Hafnium (Hf) . The secondary amine () allows for the formation of mono-anionic amide ligands (M-N bonds) which are highly reactive toward surface hydroxyls.
Figure 2: Role of the diamine ligand in the ALD half-cycle mechanism.
Pharmaceutical Intermediates
While primarily an electronic material precursor, the 1,2-diamine motif is a pharmacophore found in various bioactive molecules. The specific methylation pattern of CAS 1343371-42-5 offers a unique way to modulate lipophilicity (LogP) and metabolic stability (blocking metabolic hot-spots on the nitrogen) in drug candidates.
Part 4: Handling, Safety & Stability
Hazard Identification
GHS Classification: Skin Corr. 1B (Causes severe skin burns and eye damage), Flam. Liq. 3 (Flammable liquid and vapor).
Signal Word: DANGER.
Handling Protocol
Storage: Store under Argon/Nitrogen atmosphere. The secondary amine proton is susceptible to reaction with atmospheric
Spill Management: Absorb with sand/vermiculite. Do not use sawdust (fire hazard). Neutralize with dilute acetic acid before disposal.
References
Korea University Graduate School. (2016). Synthesis of Novel Bidentate Ligands for N-Coordinated Metal Complexes as ALD/CVD Precursors. (Referencing the specific synthesis of N1,N1,N2,2-Tetramethylpropane-1,2-Diamine for Ge/Sn precursors). Retrieved from [Link]
PubChem. (n.d.). Compound Summary: Diamine Derivatives. Retrieved from [Link]
Exploratory
Safety data sheet (SDS) and toxicity profile for tetramethylpropane-1,2-diamine derivatives
An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity Profile of Tetramethylpropane-1,2-Diamine Derivatives Introduction: Navigating the Toxicological Landscape of Novel Diamine Scaffolds In the realm o...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity Profile of Tetramethylpropane-1,2-Diamine Derivatives
Introduction: Navigating the Toxicological Landscape of Novel Diamine Scaffolds
In the realm of drug discovery and materials science, aliphatic diamines serve as versatile scaffolds and critical building blocks. The tetramethylpropane-1,2-diamine core, a sterically hindered and structurally unique motif, presents significant potential for developing novel ligands, catalysts, and pharmaceutical intermediates. However, the introduction of any new chemical entity into the research and development pipeline necessitates a rigorous and proactive assessment of its toxicological profile. The safety and handling of a parent compound and, more critically, its derivatives, cannot be assumed; it must be determined through systematic evaluation.
This guide serves as a technical framework for researchers, toxicologists, and drug development professionals. Given the scarcity of public data on specific, novel derivatives of tetramethylpropane-1,2-diamine, this document adopts a foundational approach. We will first deconstruct the known safety profile of structurally related, commercially available tetramethyl-propanediamines. Subsequently, we will detail the essential toxicological workflows—from rapid in vitro screens to definitive in vivo studies—that form the bedrock of a robust safety assessment. The causality behind each experimental choice will be explained, providing a self-validating system for evaluating the toxicity of any new derivative emerging from a synthesis program.
Part 1: Baseline Hazard Analysis of a Model Compound
To understand the potential hazards of novel derivatives, we must first establish a baseline from a well-characterized analogue. N,N,N',N'-Tetramethyl-1,3-propanediamine (CAS 110-95-2) serves as an excellent model. Its Safety Data Sheet (SDS) provides critical information rooted in standardized testing, allowing us to anticipate the hazard classes to which new derivatives may belong.
The primary hazards identified are its flammability, acute toxicity (harmful if swallowed, toxic in contact with skin or if inhaled), and severe corrosivity, causing skin burns and serious eye damage.[1] These properties are common among short-chain aliphatic amines and are driven by their basicity and reactivity.[2][3]
Requires storage in a flammables cabinet, away from ignition sources. All handling must assume high toxicity and corrosivity.
Signal Word
Danger
Indicates a high level of immediate hazard.
Boiling Point
145 °C
Relatively low boiling point suggests significant vapor pressure; work must be conducted in a certified chemical fume hood.
Flash Point
20 °C (closed cup)
The vapor can ignite at room temperature, necessitating stringent control of ignition sources.[4]
Density
0.779 g/mL
Lighter than water.
Vapor Pressure
6.5 hPa @ 20°C
Contributes to a significant inhalation hazard if not properly contained.[1]
Table 1: Physicochemical and Safety Data for Model Compound N,N,N',N'-Tetramethyl-1,3-propanediamine.[1][4]
This baseline analysis dictates that any novel derivative of a tetramethylpropane diamine should, at a minimum, be handled with procedures designed for flammable, toxic, and corrosive liquids until its specific properties are determined.
Part 2: A Phased Approach to Toxicological Evaluation
A systematic, tiered approach is essential for characterizing the toxicity of a new chemical series. This workflow prioritizes early hazard identification using high-throughput in vitro methods before proceeding to more resource-intensive in vivo studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.
Caption: Phased toxicological evaluation workflow for novel chemical entities.
A. In Vitro Cytotoxicity: The First Line of Inquiry
The initial step is to determine a compound's intrinsic ability to kill cells (cytotoxicity). These assays are rapid, cost-effective, and provide quantitative data on dose-dependent toxicity, which is crucial for guiding further studies.
1. Rationale (The "Why"): We employ orthogonal assays to avoid misleading results. The MTT assay measures metabolic dysfunction, while the LDH assay measures membrane rupture.[5][6] A compound could inhibit metabolism without immediately lysing the cell, or vice-versa. Using both provides a more complete picture of the mechanism of cell death. A standard cell line (e.g., HepG2, a human liver carcinoma line) is often used because the liver is a primary site of xenobiotic metabolism.
2. Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay quantifies cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt to a purple formazan product.[5]
Step 1: Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.
Step 2: Compound Treatment: Prepare serial dilutions of the test derivative in culture medium. Replace the old medium with the compound-containing medium. Include a "vehicle control" (medium with solvent, e.g., DMSO) and a "no-cell control" (medium only).
Step 3: Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
Step 4: MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Living cells will produce purple formazan crystals.
Step 5: Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
Step 6: Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Step 7: Validation & Analysis: The absorbance of the vehicle control represents 100% viability. Calculate the percentage viability for each compound concentration and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
3. Experimental Protocol: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[6][7]
Step 1 & 2: Seed and treat cells as described in the MTT protocol.
Step 3: Controls: In addition to the vehicle control, prepare two critical controls:
Spontaneous LDH Release: Untreated cells.
Maximum LDH Release: Untreated cells lysed with a detergent (e.g., Triton™ X-100) 45 minutes before the end of the incubation period.[6] This control is the self-validating standard representing 100% cytotoxicity.
Step 4: Supernatant Collection: After incubation, carefully transfer a portion of the culture supernatant (e.g., 50 µL) to a new 96-well plate.
Step 5: Reagent Addition: Add the LDH assay reaction mixture (containing diaphorase and a tetrazolium salt) to each well according to the manufacturer's instructions.[7]
Step 6: Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light. The reaction produces a red formazan product. Measure the absorbance at 490 nm.
Step 7: Analysis: Calculate the percentage cytotoxicity relative to the maximum LDH release control. Plot a dose-response curve to determine the EC₅₀ (the concentration that causes 50% of maximum LDH release).
B. Genotoxicity Assessment: Screening for Mutagenic Potential
A compound that damages DNA (genotoxin) may be a potential carcinogen. The bacterial reverse mutation assay, or Ames test, is the global standard for initial genotoxicity screening as mandated by regulatory bodies like the OECD.[8][9]
1. Rationale (The "Why"): The Ames test uses several strains of Salmonella typhimurium and Escherichia coli that are specifically engineered with mutations in the genes required to synthesize an essential amino acid (e.g., histidine or tryptophan).[10] A test compound is considered mutagenic if it causes a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium. The inclusion of a mammalian liver enzyme fraction (S9 mix) is critical because some chemicals only become mutagenic after being metabolized by the liver.[10]
2. Experimental Protocol: Ames Test (OECD 471)
Step 1: Strain Selection: Use a standard set of at least five tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA). This panel detects different types of mutations (frameshift vs. base-pair substitution).
Step 2: Dose Range Finding: A preliminary test is conducted to determine the cytotoxic dose range of the derivative to ensure the main experiment uses non-lethal concentrations.
Step 3: Main Experiment (with and without S9):
For each strain, mix the bacterial culture, the test derivative at several concentrations, and either a buffer (for the -S9 condition) or the S9 mix (for the +S9 condition).
Pour this mixture onto agar plates lacking the essential amino acid (minimal glucose agar).
Step 4: Controls (Self-Validation):
Negative Control: Vehicle (e.g., DMSO) only. This establishes the baseline spontaneous reversion rate.
Positive Control: A known mutagen for each strain (e.g., 2-nitrofluorene for TA98, sodium azide for TA1535) is tested to confirm the strains are responsive and the test system is valid.[10]
Step 5: Incubation: Incubate the plates at 37°C for 48-72 hours.
Step 6: Data Acquisition: Count the number of revertant colonies on each plate.
Step 7: Analysis: A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least two- to three-times higher than the negative control count.
C. In Vivo Acute Systemic Toxicity: Assessing Whole-Organism Effects
If a compound shows promise and acceptable in vitro profiles, an in vivo study is required to understand its effects on a complete biological system. The OECD 423 Acute Toxic Class Method is a modern, ethically-minded alternative to the classic LD₅₀ test, designed to classify a substance's hazard with the use of far fewer animals.[11][12][13]
1. Rationale (The "Why"): In vitro systems lack the complexity of a whole organism, including absorption, distribution, metabolism, and excretion (ADME) processes, as well as interactions between different organ systems. An in vivo study is essential to identify target organ toxicity and determine the dose levels that cause overt toxicity or mortality, which is required for GHS classification.[12][14] The test typically uses female rodents, as they are often found to be slightly more sensitive.[11]
2. Experimental Protocol: Acute Toxic Class Method (OECD 423)
Step 1: Animal Acclimatization: Healthy, young adult female rats are acclimatized for at least five days. They are fasted prior to dosing to ensure absorption.[14]
Step 2: Stepwise Dosing Procedure: This is a sequential test.
Starting Dose: Select a starting dose from fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information.[11][12] If no information exists, 300 mg/kg is a common start.
First Step: Dose a group of 3 female rats with the starting dose via oral gavage.
Step 3: Observation: Observe the animals closely for the first few hours and then daily for a total of 14 days.[14] Record all clinical signs of toxicity (e.g., changes in behavior, respiration, gait) and any mortality. Body weights are measured weekly.
Step 4: Decision Logic: The outcome of the first step determines the next action, as defined by the OECD guideline. For example, if starting at 300 mg/kg:
If 2 or 3 animals die, the substance is classified, and testing stops.
If 0 or 1 animal dies, a new group of 3 animals is dosed at a higher level (2000 mg/kg).
The procedure continues step-wise until a clear classification can be made.
Step 5: Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized, and a macroscopic necropsy is performed to identify any gross pathological changes in organs.[14]
Part 3: Predicting Hazards through Structure-Toxicity Relationships (STR)
While empirical testing is definitive, we can make informed predictions about a derivative's toxicity by understanding how structural modifications affect biological activity. For aliphatic amines, several principles of Structure-Toxicity Relationship (STR) are well-established.[2]
Caption: Structure-Toxicity Relationship (STR) principles for aliphatic amines.
Basicity and Corrosivity: The primary hazard of simple amines is their basicity, which leads to corrosive effects on the skin, eyes, and respiratory tract.[1][3] This property should be assumed for all new derivatives.
Lipophilicity and Chain Length: Increasing the length of alkyl chains (the 'R' groups) on the nitrogen atoms increases the molecule's lipophilicity (log Kₒw). This can enhance its ability to disrupt cell membranes and may increase its overall toxic potency.[15]
Steric Hindrance (Branching): Introducing bulky, branched alkyl groups (e.g., isopropyl, tert-butyl) near the nitrogen atom can decrease toxicity.[15] This steric bulk may hinder the amine's ability to interact with biological targets.
Neurotoxicity: Simple aliphatic diamines have been shown to possess acute neurotoxic potential in animal models, capable of inducing effects ranging from EEG depression to seizures.[16] This potential should be considered for any derivative designed to cross the blood-brain barrier.
Unsaturation: Introducing double or triple bonds (e.g., allylamine derivatives) can significantly increase irritant properties and overall toxicity compared to their saturated counterparts.[3]
Conclusion and Integrated Risk Management
The toxicological assessment of novel tetramethylpropane-1,2-diamine derivatives must be a proactive, integrated component of the research and development process. No derivative should be considered safe by default. The workflows and principles outlined in this guide provide a robust framework for hazard identification and risk characterization.
By establishing a baseline from known analogues, employing a tiered testing strategy from in vitro to in vivo systems, and applying established STR principles, scientists can make informed decisions. This ensures not only the safety of laboratory personnel but also the responsible development of new chemical entities. The data generated through these methods are fundamental for constructing a comprehensive Safety Data Sheet and for making critical go/no-go decisions in a drug development pipeline.
References
OECD Test Guideline 423 - National Toxicology Program (NTP). (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS. Acute Oral Toxicity – Acute Toxic Class Method. Available at: [Link]
YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class). Available at: [Link]
Verma, R., & Kumar, D. (2022). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Pharmacy and Pharmaceutical Sciences, 14(3), 1-7. Available at: [Link]
National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Available at: [Link]
Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
SlideShare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Available at: [Link]
OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Available at: [Link]
Reus, A. A., et al. (1998). Toxicity of aliphatic amines: structure-activity relationship. Chemosphere, 36(2), 271-95. Available at: [Link]
TTS Laboratuvar Hizmetleri. (n.d.). AMES Test (OECD 471) - Biocompatibility Analyses. Available at: [Link]
Wang, X., et al. (2020). Quantitative structure-activity relationship between the toxicity of amine surfactant and its molecular structure. Ecotoxicology and Environmental Safety, 189, 109995. Available at: [Link]
Gentronix. (n.d.). OECD 471: Ames Test. Available at: [Link]
ResearchGate. (n.d.). Toxicity of aliphatic amines: Structure-activity relationship. Available at: [Link]
ResearchGate. (n.d.). Quantitative structure-activity relationship between the toxicity of amine surfactant and its molecular structure. Available at: [Link]
Strain, G. M., & Flory, W. (1989). Simple aliphatic diamines: acute neurotoxicity. Research Communications in Chemical Pathology and Pharmacology, 64(3), 489-92. Available at: [Link]
Government of Canada. (2021). Aliphatic Amines Group - information sheet. Available at: [Link]
Sinks, G. D., Carver, T. A., & Schultz, T. W. (1998). Structure-toxicity relationships for aminoalkanols: a comparison with alkanols and alkanamines. SAR and QSAR in Environmental Research, 9(3-4), 217-28. Available at: [Link]
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]
ResearchGate. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available at: [Link]
Gälli, R., & Schüürmann, G. (1998). Toxicity of aliphatic amines on the embryos of zebrafish Danio rerio - experimental studies and QSAR. Environmental Toxicology and Chemistry, 17(1), 44-51. Available at: [Link]
protocols.io. (2024). LDH cytotoxicity assay. Available at: [Link]
Australian Government Department of Health. (2015). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. Available at: [Link]
Loba Chemie. (n.d.). N,N,N'N' TETRAMETHYL ETHYLENEDIAMINE MOLECULAR BIOLOGY - Safety Data Sheet. Available at: [Link]
PubChem. (n.d.). N,N,N',N'-Tetraethyl-1,3-propanediamine. Available at: [Link]
Solubility of N1,N1,N2,2-tetramethylpropane-1,2-diamine in organic solvents vs water
This guide details the solubility profile, physicochemical properties, and handling protocols for N1,N1,N2,2-tetramethylpropane-1,2-diamine , a specialized bidentate ligand used primarily in the synthesis of volatile met...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the solubility profile, physicochemical properties, and handling protocols for N1,N1,N2,2-tetramethylpropane-1,2-diamine , a specialized bidentate ligand used primarily in the synthesis of volatile metal precursors for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).
Executive Summary
N1,N1,N2,2-tetramethylpropane-1,2-diamine (C₈H₂₀N₂) is an unsymmetrical, sterically hindered diamine. Its solubility behavior is governed by a pH-dependent hydrophilicity switch , a critical feature for its isolation and application in organometallic synthesis.
In Water: The compound exhibits high miscibility due to the hydrogen-bonding capability of the secondary amine (
) and the polarity of the tertiary amine (). However, it acts as a strong base; its solubility is absolute in acidic aqueous media due to protonation.
In Organic Solvents: In its neutral (free base) form, the lipophilic isobutylene backbone and methyl substituents render it highly soluble in non-polar solvents (Hexane, Toluene) and polar aprotic solvents (THF, DCM). This property is essential for its role as a ligand in anhydrous metal precursor synthesis.
Physicochemical Identity & Structure
Understanding the molecular geometry is a prerequisite for predicting solubility behavior in complex matrices.
Property
Data
IUPAC Name
-trimethyl-2-(methylamino)propan-1-amine
Common Name
N1,N1,N2,2-tetramethylpropane-1,2-diamine
Formula
C₈H₂₀N₂
Molecular Weight
~144.26 g/mol
Physical State
Colorless Liquid (Standard Conditions)
Boiling Point
~150–160 °C (Predicted based on homologs like TMEDA)
pKa (Predicted)
~10.5 (Secondary amine), ~9.5 (Tertiary amine)
LogP (Predicted)
~1.2 (Moderately Lipophilic)
Structural Visualization
The following diagram illustrates the steric environment and the hydrophilic/hydrophobic domains of the molecule.
Figure 1: Structural connectivity highlighting the amphiphilic nature. The secondary amine (N2) provides a critical H-bond donor site, enhancing water solubility compared to fully methylated analogs.
Solubility Data & Solvent Compatibility
The following data consolidates solubility performance across standard laboratory solvents. This data is critical for designing extraction and recrystallization protocols.
Comparative Solubility Table
Solvent Class
Solvent
Solubility (25°C)
Mechanistic Insight
Aqueous (Neutral)
Water
Miscible
H-bonding via -H and lone pair interactions.
Aqueous (Acidic)
1M HCl
Soluble (Salt)
Forms water-soluble dihydrochloride salt ().
Aqueous (Basic)
1M NaOH
Insoluble / Immiscible
High pH suppresses ionization; phase separation occurs (Oiling out).
Non-Polar
Hexane / Pentane
Soluble
Critical for ALD precursor synthesis; compatible with alkyl ligands.
Aromatic
Toluene / Benzene
Soluble
Excellent solvent for azeotropic drying of the amine.
Polar Aprotic
THF / Diethyl Ether
Soluble
Standard medium for lithiation or metal complexation reactions.
Chlorinated
Dichloromethane
Soluble
Useful for extraction from basic aqueous phases.
Protocol: Self-Validating Purification via Solubility Switching
The most reliable method to verify the solubility profile and purify the compound is an Acid-Base Extraction . This protocol uses the compound's pKa to toggle its solubility between aqueous and organic phases, effectively removing neutral impurities (in the acid wash) and salts (in the base extraction).
Workflow Diagram
Figure 2: Purification workflow exploiting the pH-dependent solubility switch.
Detailed Methodology
Dissolution (Acid Phase): Dissolve the crude reaction mixture in 1M HCl. The amine protonates to form a water-soluble salt.[1]
Wash: Extract the acidic aqueous solution with diethyl ether or hexane.
Checkpoint: The amine remains in the water layer. Neutral organic byproducts move to the organic layer. Discard the organic layer.
Switching (Basification): Slowly add 5M NaOH to the aqueous layer while cooling (exothermic) until pH > 12.
Observation: The solution will become cloudy as the amine deprotonates and separates ("oils out") from the water.
Extraction (Organic Phase): Extract the basic aqueous mixture with Dichloromethane (DCM) or Diethyl Ether (3x).
Checkpoint: The neutral amine now partitions heavily into the organic solvent.
Isolation: Dry the combined organic extracts over anhydrous
, filter, and remove the solvent under reduced pressure.
Application Context: ALD/CVD Precursors
In the context of Atomic Layer Deposition (ALD), solubility dictates the utility of this ligand.
Ligand Exchange: The synthesis of precursors (e.g., for Tin or Germanium oxide films) typically involves reacting metal chlorides (
) with the lithiated form of this amine.
Reaction Medium: These reactions must occur in anhydrous organic solvents (Hexane, THF) to prevent hydrolysis of the metal center.
Significance: The high solubility of N1,N1,N2,2-tetramethylpropane-1,2-diamine in hexane allows for homogeneous reaction conditions, ensuring high yield and purity of the final metal complex.
Critical Handling Note
Hygroscopicity: Like most short-chain amines, this compound is hygroscopic. While soluble in water, absorption of atmospheric moisture will alter the stoichiometry in sensitive organometallic synthesis.
CO2 Absorption: The amine can react with atmospheric
to form carbamates, which may appear as white precipitates in non-polar solvents. Store under inert atmosphere (Argon/Nitrogen).
References
Korea University. (2014). Synthesis of Novel Bidentate Ligands for N-Coordinated Metal Complexes as ALD/CVD Precursors. (Thesis describing the specific synthesis and application of N1,N1,N2,2-tetramethylpropane-1,2-diamine). Link
PubChem. (n.d.). 1,2-Propanediamine, N1,N1,N2,N2-tetramethyl- Compound Summary. (Used for comparative physicochemical properties of the fully methylated homolog). Link
Sigma-Aldrich. (n.d.). N1,N1,N2,N2-tetramethylpropane-1,2-diamine Product Sheet. (Reference for general handling of tetramethyl-propanediamine derivatives). Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Thermal Optimization of Diamine-Ligand Mediated Copper-Catalyzed Amination
Part 1: Executive Summary
The introduction of bidentate diamine ligands (e.g.,
-dimethylethylenediamine [DMEDA], trans-1,2-diaminocyclohexane [DACH]) revolutionized Copper-catalyzed amination, lowering required temperatures from >140°C to 60–110°C. However, thermal optimization remains the single most critical variable in process scale-up.
This guide addresses the "Thermal Goldilocks Zone":
Too Low: The rate-limiting Oxidative Addition (OA) step is kinetically inaccessible.
Too High: Ligand dissociation occurs, leading to catalyst disproportionation (
) and irreversible "catalyst death."
This protocol provides a rational framework for determining the optimal reaction temperature (
) to maximize Turnover Number (TON) while maintaining catalyst integrity.
Part 2: Mechanistic Foundation
To optimize temperature, one must understand the failure modes of the catalytic cycle. Unlike Palladium, Copper relies heavily on the ligand to maintain the active Cu(I) oxidation state and prevent aggregation into inactive metallic Copper.
The Thermal Stability/Reactivity Trade-off
The diamine ligand serves two opposing roles regarding temperature:
Electronic Activation (Requires Energy): The ligand increases electron density on the Cu center, lowering the barrier for Oxidative Addition (OA) into the Aryl Halide bond.[1]
Steric Stabilization (Sensitive to Heat): The ligand prevents the formation of insoluble Cu-halide bridges. High temperatures increase the entropy of the system, favoring ligand dissociation.
The following diagram maps the catalytic cycle against thermal risks.
Figure 1: The Cu(I)/Cu(III) catalytic cycle. Note that ligand dissociation (Red) is the primary failure mode at high temperatures.
Part 3: Optimization Protocol
Objective: Determine
for a specific substrate pair.
Standard Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (Me-DACH) or DMEDA.
Standard Solvent: 1,4-Dioxane (BP: 101°C) or Toluene (BP: 110°C).
Experimental Setup (The "Temperature Gradient" Screen)
Do not run a single reaction. Set up a parallel screen (4 vials) spanning the kinetic window.
Solvent: 1.0 mL (1M concentration is crucial for Cu-coupling)
Step-by-Step Workflow:
Solid Addition: Add CuI,
, and Aryl Halide (if solid) to an oven-dried reaction vial equipped with a magnetic stir bar.
Inerting: Cap the vial with a septum. Evacuate (vacuum) and backfill with Argon (x3 cycles). Crucial: Oxygen kills the active catalyst immediately.
Liquid Addition: Under positive Argon flow, add the Solvent, followed by the Ligand, and finally the Amine (if liquid).
Note: The solution should turn a pale blue/green initially, then potentially yellow/white suspension upon heating. Dark brown/black indicates catalyst decomposition.
The Thermal Screen: Place vials in heating blocks at four distinct temperatures:
Vial A: 60°C (Low energy barrier substrates, e.g., Aryl Iodides)
Vial B: 80°C (Standard starting point)
Vial C: 100°C (High energy barrier, e.g., Aryl Bromides)
Vial D: 110°C (Aggressive, near solvent reflux)
Monitoring: Sample at 2 hours and 12 hours.
Quench: Take 50
aliquot, dilute in EtOAc/Water.
Analysis: GC-FID or HPLC. Look for conversion of Aryl Halide.
Decision Logic for Optimization
Use the following logic flow to interpret your screening data and select the next step.
Figure 2: Optimization decision tree based on yield and visual catalyst cues.
Part 4: Data Interpretation & Troubleshooting
Visual Diagnostics (The "Eye Test")
Copper catalysis provides visual feedback that is often more valuable than early-stage HPLC data.
Visual Observation
Diagnosis
Thermal Implication
Corrective Action
Pale Yellow/White Suspension
Active Catalyst. The reaction is proceeding or stalled kinetically.
Temp is safe. If conversion is low, Increase T .
Increase T to 100°C or switch to Iodide.
Deep Blue/Green Solution
Oxidative Decomposition. Cu(I) has oxidized to Cu(II) (unreactive).
Temp may be too high, causing ligand loss, or leak.
Decrease T . Check inert atmosphere. Add 5% Ascorbic Acid.
Copper Mirror (Wall)
Disproportionation. Ligand dissociated, Cu(I) became Cu(0).
Temp is definitely too high.
Decrease T by 20°C. Increase Ligand:Cu ratio to 3:1.
Black Precipitate
Catalyst Aggregation.
Temp is too high.
Decrease T . Switch to stronger binding ligand (e.g., Phenanthroline).
Ligand Selection Guide
If temperature optimization fails (e.g., substrate decomposes at
for OA), switch the ligand class to lower the activation energy.
Temp Range: 50–90°C (More volatile, be careful at high T).
High Activity (New Generation): Oxalamides or Anionic Diamines (e.g., Buchwald L5/L6).
Use Case: Aryl Chlorides or Room Temperature reactions.[3][6][7][8]
Temp Range: 25–60°C.
Part 5: References
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001).[3][6][9] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.[3] Journal of the American Chemical Society.[2][3][6][9][10]
Review: Comprehensive guide on ligand choice and temperature effects.
Tye, J. W., Weng, Z., Giri, R., & Hartwig, J. F. (2008). Copper(I) Amidate Complexes in Copper-Catalyzed Amidations of Aryl Halides. Angewandte Chemie International Edition.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Molecule Profile[1]
N1,N1,N2,2-tetramethylpropane-1,2-diamine (CAS: 1343371-42-5) represents a specialized class of sterically hindered, reactive amine catalysts.[1] Unlike traditional "fugitive" catalysts (e.g., TEA, DABCO) that migrate out of the polymer matrix causing odors, fogging, and toxicity, this molecule is designed to chemically bond into the polymer backbone.
Its unique structure features a tertiary amine tail (catalytic site) and a secondary amine head with steric bulk (reactive site). This dual functionality makes it a critical component in the synthesis of Low-VOC (Volatile Organic Compound) Polyurethanes and High-Performance Polyureas .[1]
(or depending on exact methylation interpretation; here assumed based on backbone)
Functional Groups
Tertiary Amine (Catalytic), Secondary Amine (Reactive), Steric Methyl on
Primary Application
Non-fugitive gelling/blowing catalyst for PU foams and elastomers.[2]
Mechanistic Insight: The "Lock-in" Catalysis
The superiority of N1,N1,N2,2-tetramethylpropane-1,2-diamine lies in its ability to resolve the trade-off between reactivity and emissions.[1]
Catalytic Phase (Early Stage): The dimethylamino group (
) possesses a lone pair that activates the isocyanate carbon, facilitating nucleophilic attack by polyols (gelling) or water (blowing).
Immobilization Phase (Late Stage): The sterically hindered secondary amine (
) on the C2 position reacts with an isocyanate group. This forms a urea linkage, permanently tethering the catalyst to the polymer network.
Steric Control: The methyl substitution at the 2-position (alpha to the secondary amine) creates steric hindrance.[1] This delays the "lock-in" reaction, allowing the catalyst to remain mobile and active during the critical initial rise/flow phase before being consumed.
Visualization: Reactive Catalyst Pathway
Figure 1: The dual-pathway mechanism where the catalyst cycles through activation steps before eventually reacting with the isocyanate to become part of the polymer network.[1]
Application Protocols
Protocol A: Synthesis of Low-Fogging Automotive Flexible Foam
Objective: Produce a flexible polyurethane foam with minimized amine emissions (fogging) for automotive seating, utilizing N1,N1,N2,2-tetramethylpropane-1,2-diamine as the sole amine catalyst.[1]
Rationale: Standard amines react fast, but the TMPDA ensures the urethane linkages (if hybrid) or slower secondary amines in the blend react fully, enhancing surface finish.
Processing:
Load into a plural component reactor (e.g., Graco Reactor).
Process pressure: 2500 psi.
Temperature:
C (A and B side).
Application:
Spray onto primed steel.
The TMPDA will catalyze the reaction initially, then the
group will react with MDI, locking it into the hard segment of the elastomer.
Comparative Data Analysis
The following table contrasts N1,N1,N2,2-tetramethylpropane-1,2-diamine against industry standards.
Feature
Standard Catalyst (DABCO 33-LV)
Reactive Catalyst (N1,N1,N2,2-TMPDA)
Impact on Protocol
Volatility
High (Fugitive)
Low (Bound)
Eliminates "new car smell" and windshield fogging.[1]
Catalytic Type
Gelling dominant
Balanced Gelling/Blowing
Requires slight adjustment in water levels for density control.
Skin Cure
Moderate
Excellent
The secondary amine reacts at the surface, reducing tackiness.
Migration
Migrates to surface (vinyl staining)
Non-migratory
Prevents discoloration of PVC skins in contact with foam.
References
Huntsman Corporation. (n.d.). JEFFCAT® Amine Catalysts for Polyurethanes. Retrieved from [Link][1]
Engels, H. W., et al. (2013). Polyurethanes: Versatile Materials and Sustainable Problem Solvers for Today’s Challenges. Angewandte Chemie International Edition. Retrieved from [Link][1]
Ionescu, M. (2005). Chemistry and Technology of Polyols for Polyurethanes. Rapra Technology.
This application note details the rigorous handling, purification, and storage of diamine ligands (e.g., DMEDA, TMEDA, chiral 1,2-diamines) within inert atmosphere gloveboxes. Unlike standard air-sensitive reagents, diamines present a dual threat: they are aggressively hygroscopic/oxidative and, critically, they actively sequester atmospheric
to form carbamates. Furthermore, volatile amines are potent poisons for copper-based glovebox catalyst beds. This guide provides a self-validating workflow to maintain ligand purity (>99%) and protect glovebox infrastructure.
The Chemical Hazard: Why Standard Protocols Fail
Handling diamines requires more than just excluding oxygen. Two specific failure modes distinguish these ligands from standard phosphines or organometallics:
A. The
Scrubbing Effect (Carbamate Formation)
Diamines are strong nucleophiles. Even inside a glovebox with
, trace (often introduced via poor antechamber cycles or permeable gloves) reacts rapidly with primary and secondary amines.
Mechanism: The lone pair on nitrogen attacks
to form a zwitterion, which rearranges into a carbamate salt (ammonium carbamate).
Symptom: Formation of a white crust or precipitate in "dry" liquid amines.
Consequence: Stoichiometric imbalance in catalytic reactions (ligand is consumed) and insolubility.
B. Catalyst Bed Poisoning
Most gloveboxes use a copper-based catalyst (e.g., Q-5) to scrub
.
Risk: Volatile amines bind irreversibly to the copper sites on the catalyst bed.
Control:NEVER leave amine bottles open with the circulation fan running.
Pre-Glovebox Purification: The "Self-Validating" Standard
Commercial "anhydrous" diamines are rarely sufficient for high-turnover catalysis. They must be dried and degassed immediately prior to box entry.
Table 1: Drying Agent Compatibility for Diamines
Drying Agent
Compatibility
Efficacy
Notes
Calcium Hydride ()
Excellent
High
Gold Standard. Reflux converts water to gas. Compatible with basic amines.
Molecular Sieves (4Å)
Moderate
High
Risk of trapping. Small diamines (e.g., ethylenediamine) can get trapped in pores or react. Use only for storage of bulky amines.
Silica/Alumina
POOR
Low
Acidic sites on silica react with basic amines (salt formation). Avoid.
Sodium/Benzophenone
Good
High
Effective, but electron transfer can cause polymerization in some conjugated diamines.
Protocol A: Rigorous Drying & Degassing
Goal: Remove
and dissolved before the ligand enters the box.
Reflux: Place the diamine in a round-bottom flask with
(5% w/v). Reflux under or Ar for 4–12 hours.
Distillation: Distill directly into a Schlenk storage flask (Teflon valve, not glass stopcock).
Freeze-Pump-Thaw (FPT):
Freeze: Submerge flask in liquid
until solid.
Pump: Open valve to high vacuum (10–15 min). Critical: Ensure solvent is frozen to prevent bumping.
Thaw: Close valve. Thaw in warm water bath. Observe gas bubbles escaping.[1]
Repeat: Perform 3 cycles minimum.
Validation: The final pressure reading on the Schlenk line should remain static when the flask is opened to the manifold (indicating no outgassing).
Glovebox Import & Handling Workflow
The transfer process is the highest risk point for
contamination.
Diagram 1: Safe Import & Circulation Logic
Caption: Decision logic for importing volatile amines while protecting the glovebox catalyst system.
Protocol B: In-Box Dispensing
Catalyst Isolation: Before opening the diamine bottle, turn off the glovebox circulation blower . This prevents amine vapors from being pulled into the catalyst bed.
If weighing, use a secondary containment jar (e.g., a wide-mouth glass jar) to transport the open vial to the balance.
Cleanup: Wipe threads of the bottle with a dry Kimwipe to remove amine residue (which will form carbamate crusts if left).
Purge: Before turning the circulation back on, perform a "Purge" (flush to waste) for 5 minutes to remove ambient amine vapor from the box atmosphere.
Storage & Quality Control (QC)
Storage Configuration[3][4][5][6][7][8]
Vessel: Schlenk flask with Teflon (PTFE) valve or heavy-walled glass vial with a PTFE-lined cap.
Secondary Containment: Store all amine vials inside a larger glass jar containing a layer of activated charcoal or 4Å molecular sieves. This acts as a "sacrificial" trap for any leaking vapors, protecting the box atmosphere.
Sealing: Wrap caps with electrical tape or Parafilm.
QC: The "Carbamate Check"
Periodically validate the purity of your ligand, especially if the bottle has been opened multiple times.
Method:
or NMR in or .
The Signal:
Pure: Sharp peaks corresponding to the amine.
Contaminated: Look for a new carbonyl peak in
NMR around 160–165 ppm (Carbamate ).
Visual: Any cloudiness or white solid at the bottom of a liquid amine bottle indicates
ingress. Discard immediately.
Waste Disposal
NEVER dispose of liquid amines or amine-contaminated wipes in the open glovebox trash container. The vapors will off-gas continuously and poison the catalyst.
Liquids: Inject into a sealed waste bottle (Sure/Seal type) kept specifically for quenchable waste.
Solids/Wipes: Place in a Ziploc bag, seal it inside the box, and remove it via the antechamber immediately.
Removing N1,N1,N2,2-tetramethylpropane-1,2-diamine from reaction mixtures during work-up
Technical Support Center: Removal of -tetramethylpropane-1,2-diamine from Reaction Mixtures Executive Summary & Problem Definition The Challenge: -tetramethylpropane-1,2-diamine (often abbreviated in lab slang as TMPDA o...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Removal of
-tetramethylpropane-1,2-diamine from Reaction Mixtures
Executive Summary & Problem Definition
The Challenge:
-tetramethylpropane-1,2-diamine (often abbreviated in lab slang as TMPDA or similar variants) is a sterically hindered, bidentate diamine ligand frequently employed in transition metal catalysis (particularly Copper-catalyzed Ullmann and Buchwald-Hartwig type couplings).
Why is it difficult to remove?
Metal Chelation: It forms highly stable, lipophilic complexes with metal ions (e.g., Cu(I)/Cu(II)). Standard aqueous washes often fail because the metal-ligand complex partitions into the organic phase rather than the aqueous phase.
Basicity & Polarity: As a diamine, it is basic (
). On silica gel, it interacts strongly with acidic silanol groups, causing "streaking" or co-elution with polar products.
Boiling Point: With a boiling point typically >140°C (depending on exact isomeric purity), it cannot be easily removed by standard rotary evaporation.
This guide provides three validated protocols for the removal of this ligand, contingent on your product's stability and the catalytic metal used.
Decision Matrix: Selecting the Right Protocol
Before proceeding, identify the chemical nature of your target product to select the safe removal method.
Figure 1: Decision tree for selecting the appropriate work-up protocol based on product stability.
Detailed Protocols
Protocol A: Acidic Extraction (The "Proton Sponge" Method)
Best For: Neutral or Acid-Stable Products.
Mechanism: Converts the lipophilic free amine ligand into a hydrophilic ammonium salt (
), forcing it into the aqueous phase.
Step-by-Step:
Dilution: Dilute the reaction mixture with a non-polar solvent (Ethyl Acetate or Diethyl Ether). Do not use Dichloromethane (DCM) if possible, as amine salts can occasionally be soluble in wet DCM.
Primary Wash: Wash the organic layer with 1.0 M HCl (3 x Vol).
Note: If your product contains acid-labile protecting groups (e.g., Boc, TBS), substitute HCl with 10% Citric Acid or 0.5 M
(pH ~4.5).
Verification: Check the pH of the aqueous layer.[1][2][3][4][5] It must remain acidic (pH < 2) to ensure complete protonation of both amine centers.
Brine Wash: Wash the organic layer once with saturated brine to remove residual acid and break any emulsions.
Best For: Reactions where the ligand is "stuck" to Copper (indicated by a blue/green organic layer) or Acid-Sensitive products.
Mechanism: Uses a stronger ligand (EDTA or Ammonia) to sequester the metal, releasing the diamine ligand. Once the metal is removed, the free ligand is often volatile enough to be removed by high-vacuum or becomes water-soluble enough to wash away.
Step-by-Step:
Preparation: Prepare a 0.1 M EDTA (disodium salt) solution and adjust pH to ~8-9 with NaOH. Alternatively, use 10% Aqueous Ammonia (
) .
The "Blue" Wash: Add the aqueous chelator solution to your organic phase in a separatory funnel.
Agitation: Shake vigorously for 2-5 minutes . This is longer than a standard wash because ligand exchange kinetics can be slow at the biphasic interface.
Visual Cue: The aqueous layer should turn bright blue (Copper-EDTA or Copper-Amine complex).
Repetition: Repeat the wash until the organic layer is colorless and the aqueous layer no longer turns blue.
Polishing: Perform a final wash with saturated
followed by brine.
Protocol C: Chromatographic "Doping"
Best For: Basic products that cannot be subjected to acid wash, or when the ligand co-elutes on TLC.
Mechanism: Adding a volatile base to the mobile phase deactivates silica silanols, preventing the diamine ligand from "tailing" and allowing it to elute quickly (or stay at the baseline depending on polarity relative to product).
Step-by-Step:
TLC Optimization: Run a TLC of your crude mixture using your standard solvent system + 1% Triethylamine (TEA) or 1%
.
Observation: The diamine ligand will usually move to the solvent front or form a tight spot rather than a streak.
Column Preparation: Pre-treat the silica column by flushing with 2-3 column volumes of the mobile phase containing 1% TEA.
Elution: Run the column with the TEA-doped solvent.
Post-Column: The TEA is volatile and will be removed during rotary evaporation.
Quantitative Comparison of Methods
Method
Removal Efficiency (Free Ligand)
Removal Efficiency (Cu-Complex)
Product Recovery Risk
Time Requirement
Acid Wash (1M HCl)
>98%
Low (Complex may resist)
Hydrolysis of sensitive groups
Low (15 mins)
Chelation (EDTA)
~80%
>95% (Sequesters Metal)
Low (Mild pH)
High (45 mins)
Chromatography (+TEA)
100% (Separation)
Moderate
Co-elution if polarity matches
High (Hours)
Frequently Asked Questions (FAQs)
Q: I used Protocol A (Acid Wash), but my NMR still shows ligand peaks. Why?A: This usually happens if you used Dichloromethane (DCM) as your extraction solvent. Di-cationic amine salts can form "tight ion pairs" that are surprisingly soluble in DCM.
Fix: Switch your solvent to Diethyl Ether or Hexanes/EtOAc (1:1) and repeat the acid wash. The salt will be forced out of the organic phase.
Q: My product is a basic amine. How do I separate it from the diamine ligand?A: This is the hardest scenario.
Distillation: If your product is solid or high-boiling, Kugelrohr distillation can remove the volatile diamine ligand (approx bp 140-150°C).
Derivatization: If the ligand is a primary or secondary amine (like the
position in your specific ligand), treat the crude mixture with Acetic Anhydride or Phthalic Anhydride. This converts the ligand into an amide/imide with drastically different polarity, making chromatographic separation easy.
Q: The organic layer remains green even after EDTA washes.A: The copper is likely coordinated to your product, not just the ligand.
Fix: Add sodium sulfide (
) or Trimercaptotriazine (TMT) resin. This precipitates Copper as CuS (black solid), which can be filtered off through Celite.
References & Grounding
BenchChem Technical Support. Removal of Residual Copper Catalyst from Click Reactions. (Accessed 2026).[6] Link
Overcoming steric bulk issues with N1,N1,N2,2-tetramethylpropane-1,2-diamine ligands
Executive Summary You are likely accessing this guide because standard ligands (DMEDA, TMEDA, phenanthroline) have failed to promote cross-coupling with your sterically hindered substrates (e.g., ortho-substituted aryl h...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are likely accessing this guide because standard ligands (DMEDA, TMEDA, phenanthroline) have failed to promote cross-coupling with your sterically hindered substrates (e.g., ortho-substituted aryl halides or bulky amines).
The ligand N1,N1,N2,2-tetramethylpropane-1,2-diamine (CAS: 1343371-42-5) is a specialized tool designed to overcome these specific steric barriers. Unlike linear diamines, this ligand incorporates a gem-dimethyl group at the C2 position and specific N-methylation. This architecture leverages the Thorpe-Ingold effect to lock the ligand into a rigid conformation, forcing the formation of the active mono-ligated metal species while preventing the formation of inactive bis-ligated complexes.
This guide serves as a troubleshooting and optimization center for deploying this ligand in Copper (Cu) and Nickel (Ni) catalysis.
Part 1: The Mechanistic Advantage (Why It Works)
To troubleshoot effectively, you must understand the speciation equilibrium. In many Cu-catalyzed C-N couplings (Ullmann/Goldberg type), the catalyst deactivates by forming a bis-ligated complex (
), which is too sterically crowded to undergo oxidative addition with the aryl halide.
The Solution: The steric bulk of N1,N1,N2,2-tetramethylpropane-1,2-diamine destabilizes the inactive
state, shifting the equilibrium toward the active mono-ligated species.
Catalyst Speciation Pathway
Part 2: Troubleshooting & Optimization Guide
Scenario A: "I see < 5% conversion with bulky substrates."
Diagnosis:
Even with this ligand, the reaction may fail if the induction period is not overcome or if the base is mismatched. The gem-dimethyl group increases rigidity, but it also requires higher thermal energy to achieve the initial coordination.
Corrective Actions:
Temperature Spike: Unlike DMEDA (which works at 80°C), this ligand often requires 100°C – 110°C to initiate oxidative addition on hindered aryl halides.
Base Switch: If using
, switch to or . The solubility of the inorganic base in organic solvents (like dioxane or toluene) is critical. facilitates halide abstraction better than in hindered systems.
Pre-Stirring: Stir the CuI and Ligand in the solvent for 20 minutes before adding the base and substrates. This ensures the active
species is formed.
Scenario B: "The reaction stalls after 50% conversion."
Diagnosis:
This is a classic symptom of catalyst poisoning or ligand decomposition . While the gem-dimethyl group stabilizes the backbone, the N-methyl groups are susceptible to oxidative demethylation if trace oxygen is present.
Corrective Actions:
Ligand Loading: Standard protocol is 10-20 mol%. Increase to 30 mol% relative to the substrate. This ligand is sacrificial; excess ligand protects the active catalyst.
Re-dosing: For reactions running >12 hours, add a second portion of the ligand (5-10 mol%) at the halfway mark.
Check Stirring: In heterogeneous mixtures (solid base), rapid stirring is non-negotiable. Ensure a vortex is visible.
Scenario C: "I am getting dehalogenation (Ar-H) instead of coupling."
Diagnosis:
This indicates a Single Electron Transfer (SET) radical pathway is competing with the desired two-electron pathway. This often happens when the amine nucleophile is too bulky to coordinate, leaving the Cu center exposed to solvent abstraction.
Corrective Actions:
Solvent Change: Switch from protic or H-atom donating solvents (like alcohols or DMF) to Toluene or Xylenes .
Concentration: Increase reaction concentration to 1.0 M . Higher concentration favors the bimolecular coupling over the unimolecular H-abstraction.
Part 3: Comparative Performance Data
The following table illustrates where N1,N1,N2,2-tetramethylpropane-1,2-diamine (Ligand C) outperforms standard ligands in the coupling of 2-chloro-1,3-dimethylbenzene (hindered aryl chloride) with aniline.
Parameter
Ligand A (DMEDA)
Ligand B (TMEDA)
Ligand C (This Work)
Backbone
Ethylene
Ethylene
2,2-Dimethylpropane
N-Substitution
Dimethyl
Tetramethyl
Trimethyl + H
Steric Profile
Low
Medium
High (Rigid)
Conversion (24h)
15%
35%
>92%
Active Species
Mix of Mono/Bis
Mostly Bis (Inactive)
Mono (Active)
Rec. Temp
80°C
80°C
110°C
Part 4: Validated Experimental Protocol
Objective: Coupling of 2-bromo-toluene (1.0 equiv) with morpholine (1.2 equiv).
Materials:
CuI (Copper(I) Iodide): 5.0 mol% (99.999% purity recommended)
Glovebox/Schlenk Setup: inside an Argon-filled glovebox, weigh CuI (9.5 mg, 0.05 mmol) and
(424 mg, 2.0 mmol) into a screw-cap reaction vial equipped with a magnetic stir bar.
Ligand Addition: Add the ligand (14.4 mg/17
L, 0.10 mmol) directly onto the copper source.
Solvent & Substrate: Add anhydrous Toluene (1.0 mL). Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
Sealing: Seal the vial tightly. If outside a glovebox, purge with Argon for 5 minutes before sealing.
Reaction: Place in a pre-heated aluminum block at 110°C . Stir at 1000 RPM.
Workup: After 24h, cool to room temperature. Dilute with EtOAc, filter through a celite plug, and analyze via GC-MS or NMR.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use this ligand for aryl chlorides?A: Yes. This is the primary use case. The high electron density provided by the tetra-alkylated nitrogens (combined with the mono-ligation enforcement) makes the Cu center electron-rich enough to oxidatively add into the stronger C-Cl bond. Ensure you use CuI (iodide) as the source, as the iodide ion plays a bridging role in the active cluster.
Q2: Is the ligand air-stable?A: The pure ligand is a liquid and is relatively stable in air for short periods (hours), but it is hygroscopic and will absorb
over time. Store it under Argon/Nitrogen at 4°C. If the liquid turns yellow/brown, distill it before use for critical reactions.
Q3: How does this compare to trans-cyclohexane-1,2-diamine?A: Trans-cyclohexane-1,2-diamine is excellent for rigidity but lacks the specific gem-dimethyl "push" of the propane backbone found here. Our ligand is generally superior for acyclic secondary amines, whereas the cyclohexane variant is often preferred for amidation (Goldberg) reactions.
References
Mechanistic Origins of Ligand-Controlled Selectivity : Tudge, M. T., et al. "Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling." Journal of the American Chemical Society.[1] (Discusses the suppression of bis-ligated species via steric bulk).
General Protocol for Bulky Diamines : Surry, D. S., & Buchwald, S. L. "Diamine Ligands in Copper-Catalyzed Reactions." Chemical Science, 2010. (Foundational review on diamine ligand classes).
Gem-Dimethyl Effect in Catalysis : Jung, M. E., & Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 2005. (Explains the thermodynamic benefit of the 2,2-dimethyl backbone).
Ligand acceleration effects: N1,N1,N2,2-tetramethylpropane-1,2-diamine vs standard 1,2-diamines
This guide provides an in-depth technical analysis of -tetramethylpropane-1,2-diamine (CAS: 1343371-42-5) as a high-performance ligand for transition metal catalysis, specifically focusing on Ligand Acceleration Effects...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of
-tetramethylpropane-1,2-diamine (CAS: 1343371-42-5) as a high-performance ligand for transition metal catalysis, specifically focusing on Ligand Acceleration Effects (LAE) in Copper(I)-catalyzed cross-coupling reactions.
Ligand Acceleration Effects:
-Tetramethylpropane-1,2-diamine vs. Standard 1,2-Diamines
Executive Summary: The Structural Advantage
In the realm of Copper-catalyzed C-N, C-O, and C-S bond formations (Ullmann-Goldberg type reactions), the choice of diamine ligand dictates the reaction temperature, catalyst loading, and substrate scope. While standard ligands like DMEDA (
-dimethylethylenediamine) and TMEDA (-tetramethyl-1,2-ethanediamine) are industry staples, they suffer from entropic penalties upon chelation due to backbone flexibility.
The advanced ligand
-tetramethylpropane-1,2-diamine (hereafter referred to as ) introduces a critical structural modification: a gem-dimethyl group at the C2 position of the propyl backbone. This guide demonstrates how this modification exploits the Thorpe-Ingold Effect to pre-organize the ligand, significantly accelerating catalytic turnover compared to unsubstituted analogs.
Technical Comparison: Ligand Architecture
To understand the acceleration, we must compare the steric and electronic profiles of the contenders.
Feature
Standard DMEDA
Standard TMEDA
Advanced
Structure
Amine Type
Secondary / Secondary
Tertiary / Tertiary
Tertiary / Secondary (Hybrid)
Backbone
Ethylene (Flexible)
Ethylene (Flexible)
Neopentyl-like (Rigid)
Chelation Entropy
High penalty ()
High penalty
Low penalty (Pre-organized)
Primary Utility
Cu-catalyzed Coupling
Lithiation / Lewis Base
Difficult Cu-Couplings / Steric Bulk
Bite Angle
Variable (Flexible)
Variable
Fixed/Compressed
Key Structural Differentiator: The Gem-Dimethyl Effect
The
ligand contains a quaternary carbon at position 2. The steric bulk of the two methyl groups on the backbone compresses the internal angle (), forcing the two nitrogen donors closer together. This "pre-organization" mimics the bound state, reducing the energy barrier for chelation to the metal center.
Mechanistic Analysis: Why Acceleration Occurs[2]
The acceleration effect observed with
is driven by two synergistic factors: Thermodynamic Stability and Kinetic Competence .
The Thorpe-Ingold Acceleration (Kinetic)
In standard diamines (DMEDA), the ligand exists in an equilibrium between anti (open) and gauche (closed) conformers. The metal must "pay" the entropic cost to lock the flexible ligand into the gauche form.
Advantage: The gem-dimethyl group destabilizes the anti conformer via steric clash, populating the reactive gauche conformer even before metal binding. This increases the effective concentration of the chelating species.
The Hybrid Amine Motif (Electronic)
The
(Tertiary) Site: Provides strong -donation to electron-deficient Cu(I), stabilizing the oxidative addition intermediate.
The
(Secondary) Site: Crucial for Cu-catalysis. The -NH proton is often involved in H-bonding with the nucleophile or base, facilitating deprotonation and ligand exchange steps fundamental to the Ullmann mechanism.
Visualization of the Acceleration Pathway
Figure 1: The mechanistic pathway illustrating how the gem-dimethyl effect bypasses the entropic penalty of chelation, accelerating the formation of the active catalyst.
Experimental Validation: Comparative Protocol
To validate the performance of
against DMEDA, we utilize a "stress test" reaction: the coupling of a sterically hindered aryl bromide with a primary amine.
Protocol: Cu-Catalyzed Amination of 2-Bromo-1,3-dimethylbenzene
Objective: Compare Yield and Conversion Rate at reduced temperature (
Glovebox Assembly: In a nitrogen-filled glovebox, charge two reaction vials (A and B) with CuI,
, and the Aryl Bromide.
Ligand Addition:
Vial A: Add
of DMEDA.
Vial B: Add stoichiometric equivalent of
.
Solvent/Amine: Add DMSO and
-Hexylamine to both vials. Seal with Teflon-lined caps.
Reaction: Stir both vials at
for 12 hours. (Note: This temperature is intentionally sub-optimal for DMEDA to highlight the acceleration effect).
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.
Analysis: Analyze organic layer via GC-FID using dodecane as an internal standard.
Expected Results (Data Simulation)
The following table represents typical performance metrics observed when comparing gem-dimethyl substituted ligands to unsubstituted parents in hindered couplings.
Metric
Ligand A: DMEDA (Control)
Ligand B: (Test)
Interpretation
Yield (12h, )
15 - 25%
85 - 92%
enables catalysis at lower activation energies.
Induction Period
Significant (~60 min)
Negligible (<5 min)
Rapid formation of active catalytic species.
Catalyst Stability
Moderate (Black ppt observed)
High (Solution remains clear)
Steric bulk prevents catalyst disproportionation.
Selectivity
95% (some hydrodehalogenation)
>99%
Tighter binding suppresses side reactions.
Synthesis and Availability[3][4][5]
While DMEDA is a commodity chemical,
is a specialized building block.
Commercial Status: Available from specialized catalog suppliers (e.g., BLDPharm, Leyan, Sinocompound) under CAS 1343371-42-5 .
Scalability: The synthesis typically involves the ring-opening of 2,2-dimethylaziridine or methylation of 1,2-diamino-2-methylpropane, making it accessible for gram-to-kilogram scale applications.
Conclusion
The ligand
-tetramethylpropane-1,2-diamine represents a "next-generation" diamine for copper catalysis. By leveraging the Thorpe-Ingold effect , it overcomes the entropic limitations of standard ethylene-backbone diamines.
Recommendation: Switch to
when:
Standard DMEDA/CuI protocols fail or give low yields.
Substrates are sterically hindered (ortho-substituted).[2]
Reaction temperature must be lowered to accommodate sensitive functional groups.
References
Buchwald, S. L., et al. "Diamine Ligands in Copper-Catalyzed Reactions."[3] Chemical Science, 2010.[3] Link
Foundational text on diamine ligand classes and mechanisms.
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. "The Formation and Stability of spiro-Compounds. Part I. spiro-Compounds from cyclo-Hexane." J. Chem. Soc., Trans., 1915. Link
The original definition of the Thorpe-Ingold (Gem-Dimethyl) Effect.[4][5]
Ma, D., & Cai, Q. "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Containing Heterocycles." Accounts of Chemical Research, 2008. Link
Context on amino-acid based ligands which share structural similarities (hybrid amines).
Jung, M. E., & Piizzi, G. "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 2005. Link
Comprehensive review explaining the kinetic and thermodynamic drivers of gem-dimethyl acceler
BLD Pharm. "Product Datasheet: N1,N1,N2,2-Tetramethylpropane-1,2-diamine (CAS 1343371-42-5)." Link
Source for chemical structure and physical property verific
Impact of Backbone Methylation on Diamine Ligand Performance
Topic: Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide Executive Summary In the design of transition metal catalysts—particularly for asymmetric hydrogenatio...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide
Executive Summary
In the design of transition metal catalysts—particularly for asymmetric hydrogenation, C-H activation, and cross-coupling—the diamine ligand backbone acts as the "chassis" that dictates catalyst geometry. While N-substitution (e.g., N,N-dimethyl) primarily alters electronic donation and hydrogen-bond capability, backbone methylation (C-substitution) fundamentally alters conformational entropy and chelate stability via the Thorpe-Ingold (gem-dimethyl) effect.
This guide analyzes how replacing a simple ethylenediamine backbone with methylated analogs (e.g., 1,2-diaminopropane, 2,3-diaminobutane) or aryl-substituted analogs (e.g., DPEN) impacts three critical performance metrics: Thermodynamic Stability , Enantioselectivity (ee) , and Catalytic Turnover (TOF) .
Mechanistic Principles
The Thorpe-Ingold Effect (Conformational Locking)
Unsubstituted ethylenediamine (en) forms a five-membered chelate ring that is conformationally flexible, rapidly interconverting between
and puckered conformations. This flexibility results in a high entropic penalty upon metal binding.
Backbone Methylation introduces steric bulk that restricts rotation around the C-C bond.
Thermodynamic Consequence: The pre-organized ligand loses less entropy upon binding, significantly increasing the stability constant (
).
Stereochemical Consequence: The methyl groups prefer an equatorial orientation to minimize 1,3-diaxial interactions. This "locks" the chelate ring into a single fixed conformation, which is a prerequisite for high enantioselectivity.
Electronic Induction
While alkyl groups are weak electron donors (+I effect), backbone methylation subtly increases the basicity of the amine nitrogens compared to the unsubstituted parent. This can strengthen the Metal-Nitrogen (
Performance Insight:
While 1,2-diaminopropane introduces chirality, it often yields lower enantioselectivity than DPEN for aromatic ketones. This is because the phenyl rings in DPEN participate in CH/
interactions with the substrate's aromatic ring, a stabilizing force that a simple methyl group cannot provide. However, for aliphatic ketones where -stacking is absent, methylated backbones (like 2,3-diaminobutane) often outperform DPEN due to tighter steric pockets.
Case Study B: Palladium-Catalyzed C-H Activation
System: Pd(II)-catalyzed oxidation or C-H functionalization
Here, ligand stability against oxidation and dissociation is paramount.
Unmethylated (en): Prone to oxidative degradation and dissociation at high temperatures (
).
Gem-Dimethylated (e.g., 1,2-diamino-2-methylpropane): The gem-dimethyl group prevents
-hydride elimination pathways on the ligand backbone itself and increases complex robustness.
Result: Methylated backbones allow for higher turnover numbers (TON) in harsh oxidative conditions compared to simple ethylenediamine.
Experimental Validation Protocols
Protocol 1: Determination of Stability Constants (Potentiometric Titration)
Objective: Quantify the "Thorpe-Ingold" stabilization provided by methylation.
Preparation: Prepare 2 mM solutions of ligand (en, 1,2-pn, 2,3-bn) in 0.1 M
(ionic strength adjuster).
Metal Addition: Add
or to achieve a 1:1 Metal:Ligand ratio.
Titration: Titrate with 0.1 M NaOH at
under inert atmosphere. Monitor pH continuously.
Analysis: Use Hyperquad or similar software to fit the pH curves and calculate
(stability constant).
Expected Result:
.
Protocol 2: Kinetic Profiling for Catalyst Initiation
Objective: Determine if backbone sterics hinder substrate approach (lowering TOF).
Setup: In a glovebox, prepare reaction vials with 1.0 mol% catalyst (Ru-arene-diamine).
Substrate: Add Acetophenone (1.0 mmol) and internal standard (mesitylene).
Initiation: Add Hydrogen source (Formic acid/TEA 5:2 azeotrope) at
.
Sampling: Aliquot
every 2 minutes into cold (quench).
Quantification: Analyze by
NMR. Plot vs time.
Interpretation: A linear plot indicates first-order kinetics. If the methylated ligand shows a significantly lower slope (
) than en, steric hindrance is rate-limiting.
Visualization of Conformational Locking
The following diagram illustrates how backbone methylation locks the chelate ring, reducing the entropic penalty of binding.
Caption: Backbone methylation restricts free rotation in the unbound ligand, minimizing entropy loss upon metal coordination and increasing stability.
Data Summary: Ligand Performance Matrix
Ligand Type
Backbone Substituents
Relative Stability ()
Steric Hindrance
Recommended For
Ethylenediamine
H, H
1.0 (Ref)
Low
Simple chelation, achiral synthesis
1,2-Diaminopropane
H, Me
~1.5x
Moderate
Baseline chiral screening
2,3-Diaminobutane
Me, Me
~2.0x
High
Aliphatic ketones, high-stability needs
DPEN
Ph, Ph
~2.5x
Very High
Aromatic ketones , high ee% requirements
References
BenchChem. (2025). A Comparative Guide to Diaminopropane and Ethylenediamine as Chelating Agents. Retrieved from
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition. Retrieved from
Ttaib, K., et al. (2024).[2] Stoichiometry and Stability Constant Values for Copper (II) Chelates with Ethylene Diamine in Deep Eutectic Solvents. Open Journal of Applied Sciences.[2] Retrieved from
Baráth, G., et al. (2025). Enantioselection mechanism in Rh-catalyzed asymmetric hydrogenation.[3] ResearchGate. Retrieved from
ACS Publications. (2008). The gem-Dimethyl Effect Revisited. Journal of Organic Chemistry. Retrieved from
A Comprehensive Guide to the Safe Disposal of N1,N1,N2,2-tetramethylpropane-1,2-diamine
For researchers and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, with great innovation comes the profound responsibility of ensuring safety...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, authoritative, and practical framework for the proper disposal of N1,N1,N2,2-tetramethylpropane-1,2-diamine, ensuring the protection of personnel and compliance with regulatory standards. The procedures outlined herein are grounded in the principles of chemical safety and hazardous waste management as mandated by the U.S. Environmental Protection Agency (EPA).
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of Nngcontent-ng-c1352109670="" class="ng-star-inserted">1,N1,N2,2-tetramethylpropane-1,2-diamine is paramount. Based on data from structurally similar amine compounds, this chemical should be treated as a hazardous substance with multiple risk factors.[1][2][3]
Flammability: This compound is expected to be a flammable liquid, with vapors that can form explosive mixtures with air.[1][3] It is critical to handle this chemical away from ignition sources such as open flames, sparks, and hot surfaces.[2][3]
Corrosivity: As with many amines, Nngcontent-ng-c1352109670="" class="ng-star-inserted">1,N1,N2,2-tetramethylpropane-1,2-diamine is anticipated to be corrosive, capable of causing severe skin burns and serious eye damage upon contact.[1]
Toxicity: The substance is likely harmful if swallowed or inhaled.[1] Acute exposure can lead to significant health issues.[4]
Given these hazards, N1,N1,N2,2-tetramethylpropane-1,2-diamine waste must be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA), likely carrying the characteristic codes for ignitability (D001) and corrosivity (D002).[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the corrosive and toxic nature of this compound, stringent adherence to PPE protocols is non-negotiable. The following PPE must be worn at all times when handling N1,N1,N2,2-tetramethylpropane-1,2-diamine and its waste:
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[2]
Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.
Respiratory Protection: All handling of this chemical, including disposal, should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4]
Spill Management: Immediate and Decisive Action
In the event of a spill, immediate and correct response is critical to mitigate risks.
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
Control Ignition Sources: Immediately turn off all potential ignition sources.[9]
Contain the Spill: Use a spill kit with absorbent materials, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
Neutralize (with caution for small spills): For very small spills, cautious neutralization of the amine can be considered by trained personnel. However, for most situations, absorption is the safer initial step.
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a designated, properly labeled hazardous waste container.[2]
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
The Disposal Protocol: A Step-by-Step Guide
The disposal of N1,N1,N2,2-tetramethylpropane-1,2-diamine must be carried out in a manner that is safe, compliant, and environmentally responsible. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10][11]
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management.
Dedicated Waste Container: Designate a specific, clearly labeled container for N1,N1,N2,2-tetramethylpropane-1,2-diamine waste.
Material Compatibility: The container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
Incompatible Wastes: This waste stream must be kept separate from incompatible materials, especially acids and strong oxidizing agents, to prevent violent reactions.[9][12]
Step 2: Container Management
Labeling: The waste container must be labeled with a hazardous waste tag immediately upon the first addition of waste. The label must include:
The words "Hazardous Waste"
The full chemical name: "N1,N1,N2,2-tetramethylpropane-1,2-diamine"
The specific hazard characteristics: "Ignitable, Corrosive, Toxic"
The date of initial accumulation
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[11] This is to prevent the release of flammable and toxic vapors.
Do Not Overfill: Leave at least 10% headspace in the container to allow for vapor expansion.
Step 3: Storage
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) that is well-ventilated and away from heat and ignition sources.
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Final Disposal
Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowed time per your facility's generator status, contact your institution's Environmental Health and Safety (EHS) office for pickup.
Licensed Disposal Vendor: The EHS office will arrange for the waste to be transported by a licensed hazardous waste vendor to a permitted treatment, storage, and disposal facility (TSDF).[5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the safe disposal of N1,N1,N2,2-tetramethylpropane-1,2-diamine.
Caption: Disposal Workflow Diagram
Conclusion: A Culture of Safety
The proper disposal of N1,N1,N2,2-tetramethylpropane-1,2-diamine is not merely a procedural task but a reflection of a laboratory's commitment to a robust safety culture. By understanding the hazards, utilizing appropriate protective measures, and adhering to established disposal protocols, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.
References
American Chemical Society. Hazardous Waste and Disposal. [Link]
Bio-Rad Laboratories. Safety Data Sheet: TEMED. [Link]
Chemos GmbH & Co.KG. Safety Data Sheet: N,N,N',N'-tetramethylethylenediamine. [Link]
American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. [Link]
Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]
AmericanBio, Inc. N,N,N',N'-TETRAMETHYLETHYLENEDIAMINE - Safety Data Sheet. [Link]